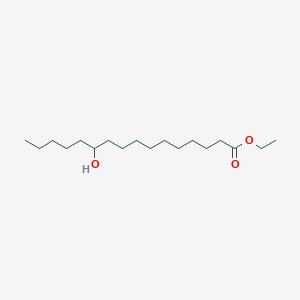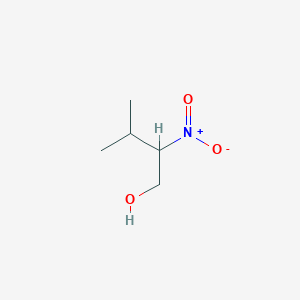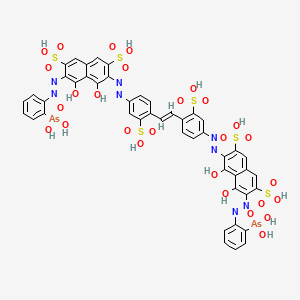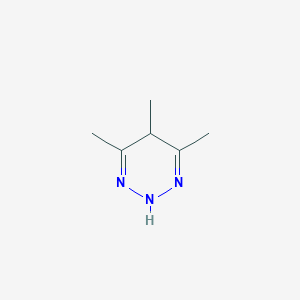![molecular formula C20H18O7 B14448389 [4-(Acetyloxy)phenyl]acetic anhydride CAS No. 79524-46-2](/img/no-structure.png)
[4-(Acetyloxy)phenyl]acetic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxy)phenyl]acetic anhydride typically involves the reaction of [4-(Acetyloxy)phenyl]acetic acid with an acid chloride or an acid anhydride. One common method is the reaction of [4-(Acetyloxy)phenyl]acetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
[4-(Acetyloxy)phenyl]acetic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction for anhydrides, where a nucleophile attacks the carbonyl carbon, leading to the formation of a new acyl compound and the release of a carboxylate ion.
Hydrolysis: Reaction with water to form [4-(Acetyloxy)phenyl]acetic acid.
Alcoholysis: Reaction with alcohols to form esters.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Water: Used in hydrolysis reactions to convert the anhydride to the corresponding acid.
Alcohols: Used in alcoholysis reactions to form esters.
Amines: Used in aminolysis reactions to form amides.
Catalysts: Such as pyridine, which can be used to facilitate the reaction.
Major Products Formed
[4-(Acetyloxy)phenyl]acetic acid: Formed through hydrolysis.
Esters: Formed through alcoholysis.
Amides: Formed through aminolysis.
科学研究应用
[4-(Acetyloxy)phenyl]acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its ability to form bioactive molecules.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
作用机制
The mechanism of action of [4-(Acetyloxy)phenyl]acetic anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of new acyl compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
相似化合物的比较
Similar Compounds
Acetic Anhydride: A simpler anhydride with similar reactivity but different applications.
Benzoic Anhydride: Another aromatic anhydride with distinct properties and uses.
Propionic Anhydride: An aliphatic anhydride with different reactivity and applications.
Uniqueness
[4-(Acetyloxy)phenyl]acetic anhydride is unique due to the presence of the acetyloxy group, which can influence its reactivity and the types of products formed in its reactions. This makes it a valuable compound for specific synthetic applications and research studies.
属性
| 79524-46-2 | |
分子式 |
C20H18O7 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
[2-(4-acetyloxyphenyl)acetyl] 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C20H18O7/c1-13(21)25-17-7-3-15(4-8-17)11-19(23)27-20(24)12-16-5-9-18(10-6-16)26-14(2)22/h3-10H,11-12H2,1-2H3 |
InChI 键 |
CFDGBXLHNPXKJT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






